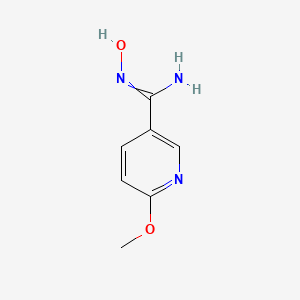
N-Hydroxy-6-methoxynicotinimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-hydroxy-6-methoxynicotinimidamide is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . It is also known by its IUPAC name, N-hydroxy-6-methoxy-3-pyridinecarboximidamide . This compound is characterized by the presence of a hydroxy group, a methoxy group, and a nicotinimidamide moiety, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-6-methoxynicotinimidamide typically involves the condensation of 6-methoxy-3-pyridinecarboxylic acid with hydroxylamine . The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imidamide structure . The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods
Industrial production of N’-hydroxy-6-methoxynicotinimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
N’-hydroxy-6-methoxynicotinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide moiety can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nicotinimidamide derivatives.
科学的研究の応用
N’-hydroxy-6-methoxynicotinimidamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N’-hydroxy-6-methoxynicotinimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets . The imidamide moiety can participate in various biochemical reactions, modulating the activity of key enzymes and signaling pathways .
類似化合物との比較
Similar Compounds
- N-hydroxy-6-methoxynicotinamide
- 6-methoxy-3-pyridinecarboximidamide
- N-hydroxy-3-pyridinecarboximidamide
Uniqueness
N’-hydroxy-6-methoxynicotinimidamide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties.
特性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC名 |
N'-hydroxy-6-methoxypyridine-3-carboximidamide |
InChI |
InChI=1S/C7H9N3O2/c1-12-6-3-2-5(4-9-6)7(8)10-11/h2-4,11H,1H3,(H2,8,10) |
InChIキー |
JRJCFYLVBRPFCH-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



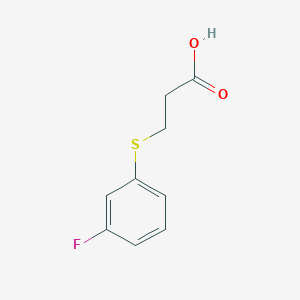
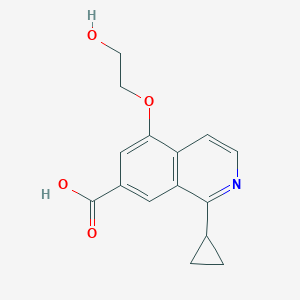



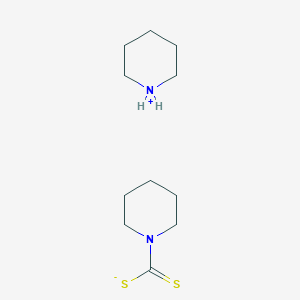
![4-(Acetylamino)-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B8780113.png)



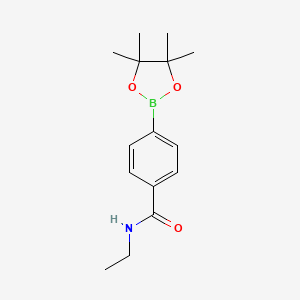

![N1-(benzo[d]thiazol-2-yl)ethane-1,2-diamine](/img/structure/B8780156.png)
